molecular formula C52H48P2 B1509343 (S)-Binapine CAS No. 528854-26-4

(S)-Binapine

Cat. No. B1509343
CAS RN: 528854-26-4
M. Wt: 734.9 g/mol
InChI Key: YXMFQIWDFKIXGQ-KUSQLHRJSA-N
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Description

(S)-Binapine is a chiral compound that belongs to the family of 2-amino-1,2-diphenylethanes. It is a versatile molecule that has been used in various scientific research applications. The compound has been synthesized using different methods and has shown promising results in different fields of research.

Scientific Research Applications

properties

IUPAC Name

(12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48P2/c1-51(2,3)53-31-37-25-23-33-15-7-11-19-39(33)45(37)47-41-21-13-9-17-35(41)27-29-43(47)49(53)50-44-30-28-36-18-10-14-22-42(36)48(44)46-38(32-54(50)52(4,5)6)26-24-34-16-8-12-20-40(34)46/h7-30,49-50H,31-32H2,1-6H3/t49-,50-,53?,54?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMFQIWDFKIXGQ-KUSQLHRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C([C@H]1[C@@H]5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735201
Record name (12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 66557332

CAS RN

528854-26-4
Record name (12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes (S)-Binapine a desirable ligand for asymmetric catalysis?

A1: (S)-Binapine possesses several characteristics that make it attractive for asymmetric catalysis:

  • Chirality: As a chiral molecule, (S)-Binapine can induce chirality in the products of catalytic reactions, leading to the formation of enantiomerically enriched compounds. []
  • Strong Coordination: The phosphorus atoms in (S)-Binapine readily coordinate to transition metals like rhodium and nickel, forming stable complexes. These complexes act as efficient catalysts for various transformations. [, ]
  • Steric Environment: The bulky 1,1-dimethylethyl groups on the (S)-Binapine scaffold create a sterically hindered environment around the metal center. This steric control plays a crucial role in achieving high enantioselectivity during catalysis. []

Q2: How does (S)-Binapine influence the catalytic activity and selectivity in asymmetric hydrogenation reactions?

A2: (S)-Binapine-metal complexes, particularly those with rhodium(I), demonstrate exceptional enantioselectivity in homogeneous asymmetric hydrogenation reactions. [] For example, a nickel/(S)-Binapine complex efficiently catalyzed the asymmetric hydrogenation of β-acetylamino vinylsulfones, achieving excellent yields and enantioselectivities (up to 95% yields and >99% ee). [] This high selectivity likely arises from the specific interactions between the substrate and the chiral environment created by the (S)-Binapine ligand around the metal center.

Q3: What are the structural characteristics of (S)-Binapine?

A3:

  • Molecular Formula: C52H48P2 []
  • Molecular Weight: 734.89 g/mol []
  • Structure: (3R,3′R,4S,4′S,11bS,11′bS)‐4,4′‐Bis(1,1‐dimethylethyl)‐4,4′,5,5′‐tetrahydro‐3,3′‐bi‐3H‐dinaphtho[2,1‐c:1′,2′‐e]phosphepin []
  • Spectroscopic Data: Characterized by NMR spectroscopy and optical rotation. []

Q4: How is (S)-Binapine synthesized?

A4: (S)-Binapine is synthesized from enantiomerically pure (S)-2,2′-dimethylbinaphthyl. The synthesis involves a multi-step process including double metalation, reaction with a chlorophosphine, sulfurization, coupling, and desulfurization to yield the final product. []

Q5: What are the safety considerations associated with handling (S)-Binapine?

A5: While (S)-Binapine exhibits some stability in air, it is generally considered air-sensitive and should be handled and stored under an inert atmosphere. [] Detailed toxicity data are not readily available.

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